4-フェニル-1-(8-キノリニルスルホニル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

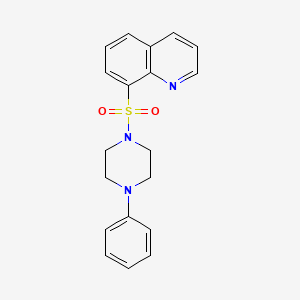

4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Phenyl-1-(8-quinolylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1-(8-quinolylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antinociceptive Properties

The compound has been investigated for its potential as a receptor antagonist, particularly at sigma-1 receptors (σ1R). Binding studies have shown that it exhibits high affinity for histamine H3 and σ1 receptors, with minimal interaction with other histamine receptor subtypes. This profile suggests its potential utility in pain management therapies.

Anticancer Applications

Research has indicated that derivatives of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine possess anticancer properties. Several patents have been filed detailing synthetic routes for these derivatives, which have demonstrated anti-proliferative activity against various cancer cell lines. The compounds' mechanisms of action include modulation of cellular pathways involved in tumor growth and survival.

Treatment of Metabolic Disorders

In biochemical research, this compound has been explored for treating conditions related to pyruvate kinase deficiency. Both amorphous and crystalline forms of the compound have been synthesized and incorporated into pharmaceutical compositions aimed at addressing metabolic disorders.

Synthesis of Functionalized Piperazines

The compound serves as a precursor in the synthesis of functionalized piperazines, utilizing advanced synthetic methods to enhance structural diversity. These functionalized piperazines are important in drug development due to their improved biological activity profiles .

Metal-Organic Frameworks (MOFs)

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has also been employed in creating piperazine-based ligands for metal-organic frameworks (MOFs). Research into these materials has highlighted their novel properties and potential applications in catalysis and gas storage.

Antimicrobial Activity

Research indicates that compounds structurally similar to 4-Phenyl-1-(8-quinolylsulfonyl)piperazine exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the compound's interaction with biological targets, making it a candidate for further development in antimicrobial therapies .

Summary of Key Findings

生物活性

4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and antitumor applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine ring substituted with a phenyl group and an 8-quinolylsulfonyl moiety, resulting in the molecular formula C₁₅H₁₄N₂O₂S. The sulfonamide group enhances its interaction with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been extensively studied for its antimicrobial properties . Research indicates that it exhibits significant antibacterial and antifungal activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's mechanism appears to involve the inhibition of bacterial growth through interaction with essential enzymes and cellular pathways.

Table 1: Antimicrobial Activity of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 16 µg/mL |

| Candida albicans | Antifungal | 64 µg/mL |

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for antitumor activity . Studies have shown that it can inhibit tumor cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells

- Inhibition of signaling pathways involved in tumor growth

Research findings highlight its potential as a therapeutic agent in cancer treatment, particularly against solid tumors.

Table 2: Antitumor Activity Studies

| Study Reference | Cancer Type | Result |

|---|---|---|

| Breast Cancer | Significant reduction in cell viability (IC50 = 15 µM) | |

| Lung Cancer | Induced apoptosis in A549 cells | |

| Colon Cancer | Inhibited growth of HCT116 cells |

The biological activity of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine is attributed to its ability to interact with specific molecular targets:

- Sigma-1 Receptor Antagonism : The compound exhibits high-affinity binding to sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. This antagonism suggests potential applications in pain management therapies.

- Histamine H3 Receptor Antagonism : It also shows promising activity as a histamine H3 receptor antagonist, which may contribute to its effects on neurotransmission and cognitive function.

- Adenosine A2B Receptor Labeling : A tritiated form of the compound has been developed for use as a radioligand in neuropharmacology, demonstrating high affinity for human A2B receptors with a dissociation constant (Kd) of approximately 0.403 nM.

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on Pain Relief : A clinical trial evaluated the efficacy of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls.

- Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis, suggesting mechanisms that warrant further clinical investigation.

特性

IUPAC Name |

8-(4-phenylpiperazin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJQCQAUBVYCLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。